molecular formula C13H19NO2 B2467288 3,5-Dimethyl-2-(morpholinomethyl)benzenol CAS No. 14944-83-3

3,5-Dimethyl-2-(morpholinomethyl)benzenol

Cat. No.: B2467288
CAS No.: 14944-83-3
M. Wt: 221.3
InChI Key: YQOZOAAEHOXIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-2-(morpholinomethyl)benzenol is an organic compound with the molecular formula C13H19NO2 It is a derivative of benzenol, featuring a morpholinomethyl group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-(morpholinomethyl)benzenol typically involves the reaction of 3,5-dimethylphenol with formaldehyde and morpholine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the morpholinomethyl group. The general reaction scheme is as follows:

    Starting Materials: 3,5-dimethylphenol, formaldehyde, morpholine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.

    Procedure: The starting materials are mixed and heated under reflux for several hours. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-(morpholinomethyl)benzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenol derivatives.

Scientific Research Applications

3,5-Dimethyl-2-(morpholinomethyl)benzenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(morpholinomethyl)benzenol involves its interaction with specific molecular targets. The morpholinomethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: Lacks the morpholinomethyl group, making it less versatile in certain applications.

    2-(Morpholinomethyl)phenol: Lacks the additional methyl groups, which can affect its chemical properties and reactivity.

    4-Methyl-2-(morpholinomethyl)phenol: Has a different substitution pattern on the benzene ring, leading to variations in its chemical behavior.

Uniqueness

3,5-Dimethyl-2-(morpholinomethyl)benzenol is unique due to the presence of both the morpholinomethyl group and the two methyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3,5-dimethyl-2-(morpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-7-11(2)12(13(15)8-10)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOZOAAEHOXIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.